9-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
The compound 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of benzodioxole, chromeno, and oxazinone moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds that are subsequently combined to form the final product. Key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Chromeno Core: This involves the condensation of appropriate phenolic compounds with aldehydes or ketones, followed by cyclization.
Formation of the Oxazinone Ring: This step may involve the reaction of amines with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The chromeno core can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can intercalate with DNA, while the chromeno core may inhibit specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
The unique combination of benzodioxole, chromeno, and oxazinone moieties in this compound distinguishes it from other similar compounds. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C25H18ClNO5 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H18ClNO5/c26-20-9-18-17(16-4-2-1-3-5-16)10-23(28)32-24(18)19-12-27(13-29-25(19)20)11-15-6-7-21-22(8-15)31-14-30-21/h1-10H,11-14H2 |
InChI Key |
CDOHCYIUPLJUID-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC(=C2OCN1CC4=CC5=C(C=C4)OCO5)Cl)C(=CC(=O)O3)C6=CC=CC=C6 |
Origin of Product |
United States |
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